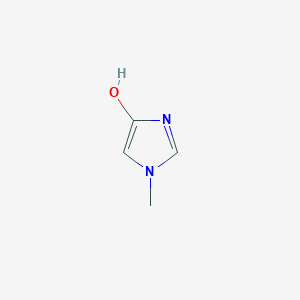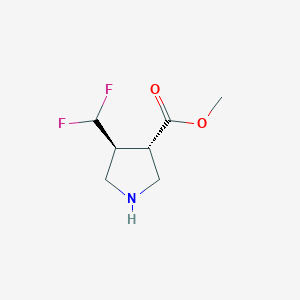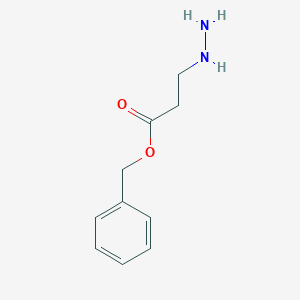
1-methyl-1H-imidazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-imidazol-4-ol is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-methyl-1H-imidazol-4-ol can be synthesized through various methods. One common approach involves the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. The reduction is typically carried out using lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures, followed by stirring at room temperature and then at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-1H-imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Oxidation of this compound typically yields 1-methyl-1H-imidazole-4-carbaldehyde.
Reduction: Reduction can lead to various derivatives depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce a wide range of functionalized imidazole derivatives.
Applications De Recherche Scientifique
1-methyl-1H-imidazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemicals and materials, including dyes and catalysts.
Mécanisme D'action
The mechanism of action of 1-methyl-1H-imidazol-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and other molecules. This interaction can influence various biochemical pathways, leading to its observed effects. For example, it can inhibit certain enzymes or disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
1-methyl-1H-imidazol-4-ol can be compared with other imidazole derivatives:
1H-imidazole-4-ylmethanol: Similar in structure but lacks the methyl group at position 1.
1-methylimidazole: Lacks the hydroxyl group at position 4.
4-(1H-imidazol-1-yl)phenol: Contains a phenol group instead of a hydroxyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H6N2O |
|---|---|
Poids moléculaire |
98.10 g/mol |
Nom IUPAC |
1-methylimidazol-4-ol |
InChI |
InChI=1S/C4H6N2O/c1-6-2-4(7)5-3-6/h2-3,7H,1H3 |
Clé InChI |
XOHYKCNIZVUEGX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)


![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)



![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B12829102.png)


